Nitronium tetrafluoroborate

Overview

Description

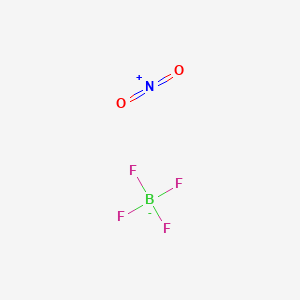

Nitronium tetrafluoroborate is a useful research compound. Its molecular formula is BF4HNO2- and its molecular weight is 132.81 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .

Mode of Action

This compound interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .

Biochemical Pathways

The nitration of aromatic compounds by this compound is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .

Pharmacokinetics

It’s important to note that this compound is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .

Result of Action

The result of this compound’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .

Action Environment

This compound is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.

Biochemical Analysis

Biochemical Properties

Nitronium tetrafluoroborate is primarily used as a nitration agent . It has been shown to be a versatile nitrating agent for nitrogen compounds, giving the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides

Cellular Effects

Given its role as a nitration agent, it may influence cellular function by modifying proteins and other biomolecules through nitration

Molecular Mechanism

The molecular mechanism of this compound largely involves its role as a nitration agent . It can react with various nitrogen compounds to form N-nitro derivatives

Biological Activity

Nitronium tetrafluoroborate (NO2BF4) is a powerful nitrating agent with significant applications in organic synthesis and potential biological implications. This article explores its biological activity, focusing on its effects on human proteins, particularly fibrinogen, and its reactivity in various biological contexts.

Overview of this compound

This compound is synthesized from fuming nitric acid, hydrogen fluoride, and boron trifluoride, resulting in a white powder that is highly reactive. It serves primarily as a source of nitronium ions (NO2^+), which are crucial in nitration reactions.

Effects on Human Fibrinogen

A significant study investigated the impact of nitronium ions derived from NO2BF4 on human fibrinogen (Fg), a key protein in blood coagulation. The findings indicated that:

- Nitration of Tyrosine : Treatment with NO2BF4 at concentrations as low as 0.01 mmol/L significantly increased the nitration of tyrosine residues in fibrinogen, as measured by competitive enzyme-linked immunosorbent assay (c-ELISA) .

- Polymerization Changes : Low concentrations enhanced polymerization of fibrin monomers, while higher concentrations (0.1 and 1 mmol/L) inhibited this process due to increased nitration and carbonylation .

- Statistical Significance : The increase in nitrotyrosine levels was statistically significant (p < 0.005), indicating a clear dose-dependent response to NO2BF4 treatment .

Table 1 summarizes the effects of NO2BF4 on fibrinogen:

| Concentration (mmol/L) | Nitration Level (Ntyr) | Polymerization Effect |

|---|---|---|

| 0.01 | Increased | Enhanced |

| 0.1 | Increased | Inhibited |

| 1 | Increased | Inhibited |

The mechanism by which NO2BF4 affects fibrinogen involves the nitration of tyrosine residues, which can alter protein conformation and function. The study highlighted that slight nitration could enhance coagulation properties, while excessive nitration may inhibit polymerization, leading to potential disruptions in normal clotting processes .

Comparative Reactivity

Research has shown that the reactivity of this compound varies with different substrates. For instance, it has been demonstrated that:

- Nitration Efficiency : NO2BF4 effectively nitrates aromatic compounds such as benzene and toluene, achieving yields between 80% and 95% for mononitro derivatives under optimal conditions .

- Influence of Solvent : The choice of solvent (e.g., tetramethylene sulfone) significantly affects the reaction rates and yields during nitration processes .

Case Study 1: Nitration of Aromatic Compounds

A comparative study assessed the nitrating ability of various nitronium salts, including NO2BF4, against toluene and benzene. The results indicated that NO2BF4 exhibited superior reactivity compared to other nitronium salts like trifluoromethanesulfonate . This finding underscores its utility in synthetic organic chemistry.

Case Study 2: Human Plasma Interaction

Another investigation explored how this compound interacts with components in human plasma. It was found that exposure resulted in the formation of specific ions detectable by mass spectrometry, indicating potential metabolic pathways influenced by nitronium ions . This highlights the need for further research into the pharmacokinetics and safety profile of NO2BF4 in biological systems.

Properties

IUPAC Name |

nitronium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVZMPONLYFINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[N+](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014531 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White nearly odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Nitronium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21261 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13826-86-3 | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitronium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from this compound attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]

A: Yes, this compound can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []

A: this compound reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []

ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.

A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving this compound and characterize products. [, , , , ]

A: this compound is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]

A: Yes, this compound is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]

ANone: this compound finds applications in various synthetic transformations, including:

- Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]

- Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]

- Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []

- Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of this compound with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []

ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.

A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]

A: Due to its reactivity, this compound should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]

ANone: The study of this compound combines aspects of:

- Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]

- Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []

- Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying this compound and its applications. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.